molecular formula C19H19N3O3 B5344675 N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5344675
M. Wt: 337.4 g/mol
InChI Key: SGLIDBADWGSMDY-UHFFFAOYSA-N
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Description

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its ability to interact with ROS and undergo a chemical reaction that results in the generation of a fluorescent signal. The exact mechanism of this reaction is not fully understood, but it is believed to involve the oxidation of the oxadiazole ring by ROS, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. Its ability to selectively detect ROS in living cells has significant implications for studying the role of ROS in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high sensitivity and selectivity for ROS detection. It can be used in a wide range of experimental conditions, including live cell imaging and flow cytometry. However, one of the limitations of this compound is its limited stability, which can result in false-positive signals.

Future Directions

There are several future directions for the research and development of N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One of the most promising areas of research is the development of more stable derivatives that can be used for long-term studies. Additionally, there is a need for more in-depth studies to understand the exact mechanism of action of this compound and its potential use in various disease models.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in various scientific research applications. Its ability to selectively detect ROS in living cells has significant implications for studying the role of ROS in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential use in disease models.

Synthesis Methods

The synthesis of N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been reported in various research studies. One of the most common methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-ethyl-3-aminobenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential use in various research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are known to play a significant role in various physiological and pathological processes, and the development of a reliable and sensitive probe for their detection is of great importance.

properties

IUPAC Name

N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-22(19(23)15-10-7-11-16(12-15)24-2)13-17-20-18(21-25-17)14-8-5-4-6-9-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLIDBADWGSMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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